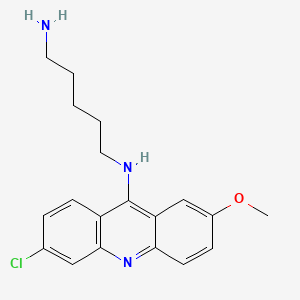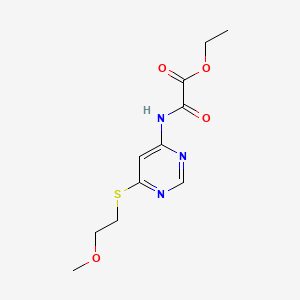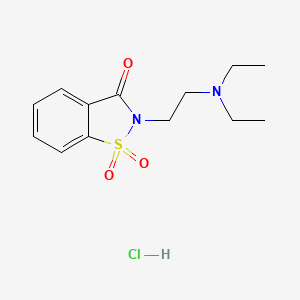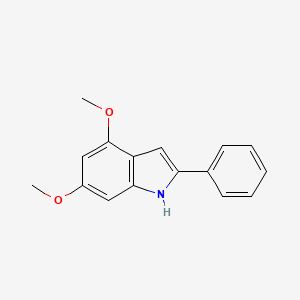![molecular formula C12H13BrN2O3 B14448251 Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate CAS No. 79326-44-6](/img/structure/B14448251.png)
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate typically involves the diazotization of 4-bromoaniline followed by coupling with ethyl acetoacetate. The reaction conditions often include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with ethyl acetoacetate in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The azo group (N=N) can be reduced to form amines.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of phenyl derivatives with different substituents.
Reduction: Formation of corresponding amines.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other azo compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate can be compared with other azo compounds such as:
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Similar in structure but with different substituents, leading to varied chemical properties and applications.
(E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenylbenzamide: Another azo compound with distinct substituents affecting its reactivity and use in different applications.
The uniqueness of this compound lies in its bromine-substituted phenyl group, which imparts specific chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
79326-44-6 |
|---|---|
Fórmula molecular |
C12H13BrN2O3 |
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
ethyl 2-[(4-bromophenyl)diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H13BrN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 |
Clave InChI |
DVXGLWOEUUWFEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)



![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)




![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
